molecular formula C23H23N5O2S B2676155 N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894040-34-7

N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2676155
CAS No.: 894040-34-7
M. Wt: 433.53
InChI Key: YWTHQGXFEUKYRT-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H23N5O2S and its molecular weight is 433.53. The purity is usually 95%.
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Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound belonging to the class of oxalamides, characterized by its unique structural features that include thiazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

  • Molecular Formula : C23H23N5O2S
  • Molecular Weight : 433.5 g/mol
  • CAS Number : 894040-41-6

The structure of this compound suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has indicated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study focused on the design and synthesis of such compounds, several derivatives were screened against bacterial strains, revealing promising activity against Mycobacterium tuberculosis and other pathogens . The specific compound this compound is hypothesized to inhibit bacterial growth through interactions with key metabolic enzymes.

Anticancer Activity

The anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. In vitro evaluations have shown that certain derivatives can induce cytotoxic effects on cancer cell lines while sparing normal cells . For instance, related compounds demonstrated selective toxicity against various cancer types without significant toxicity to normal somatic cells (HEK293) . The structure-activity relationship (SAR) studies suggest that modifications in the aromatic rings can enhance anticancer efficacy.

While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enoyl-[acyl-carrier-protein] reductase and other enzymes critical for bacterial survival .
  • Induction of Apoptosis : Some derivatives may trigger apoptotic pathways in cancer cells through oxidative stress mechanisms .

Drug-Likeness and ADME Properties

The drug-likeness of this compound was assessed using Lipinski's rule of five. The compound adheres to most criteria indicating favorable pharmacokinetic properties:

PropertyValue
Molecular Weight433.5 g/mol
LipophilicityModerate
Oral BioavailabilityEstimated at 55%
Synthetic AccessibilityEasy to synthesize

These properties suggest a reasonable likelihood for oral bioavailability and ease of synthesis for research purposes .

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of thiazolo[3,2-b][1,2,4]triazole derivatives:

  • Antimicrobial Screening : A series of synthesized compounds were evaluated against various bacterial strains with notable success in inhibiting growth .
    Compound IDActivity Against M. tuberculosisActivity Against Fungi
    10YesModerate
    11YesLow
    35NoHigh
  • Cytotoxicity Assays : Compounds were tested on cancer cell lines showing differential cytotoxic effects compared to normal cells .
    Compound IDCancer Cell Line TestedIC50 (µM)Toxicity to HEK293
    16aMCF-712Low
    16bHeLa8Very Low

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-14-5-4-6-17(11-14)20-26-23-28(27-20)19(13-31-23)9-10-24-21(29)22(30)25-18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHQGXFEUKYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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